molecular formula C15H14ClNOS B5821505 N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide

N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide

Cat. No. B5821505
M. Wt: 291.8 g/mol
InChI Key: JQVJNLQPLASPRA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide, also known as CMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide is not fully understood, but it is believed to involve modulation of various signaling pathways in the body. Studies have suggested that N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide may also modulate the activity of opioid receptors in the brain, leading to analgesic effects. Additionally, N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has been shown to affect the activity of ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has been shown to have various biochemical and physiological effects in animal models. Studies have reported that N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide can reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in the brain and peripheral tissues. N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has also been shown to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has been shown to modulate the activity of opioid receptors in the brain, leading to analgesic effects. Furthermore, N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has demonstrated anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide in lab experiments is that it has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. This makes it a promising compound for further investigation in the field of medicinal chemistry. However, there are also limitations to using N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide in lab experiments. For example, the mechanism of action of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide is not fully understood, which may make it difficult to design experiments that specifically target its effects. Additionally, the synthesis of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide can be challenging, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide. One area of interest is the development of new synthetic methods for N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide that are more efficient and scalable. Another area of interest is the investigation of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide's effects on other signaling pathways in the body, which may shed light on its mechanism of action. Furthermore, the potential use of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide as a therapeutic agent for various inflammatory and neurological disorders warrants further investigation. Finally, the development of analogs of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide with improved pharmacological properties may lead to the discovery of new drugs with therapeutic potential.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide involves the reaction of 2-chloroacetamide with 4-methylthiophenol in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization. This synthesis method has been reported in the literature and has been used to produce N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide for various scientific studies.

Scientific Research Applications

N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has been studied for its potential use in medicinal chemistry. Specifically, it has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. Studies have shown that N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB, a transcription factor that plays a key role in inflammation. N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has also been shown to have analgesic effects by modulating the activity of opioid receptors in the brain. Furthermore, N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has demonstrated anticonvulsant effects in animal models of epilepsy.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c1-11-6-8-12(9-7-11)19-10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVJNLQPLASPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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